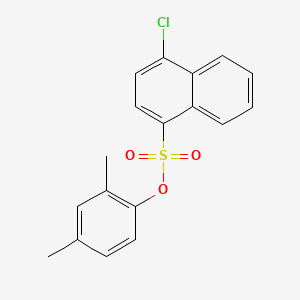
(2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate” is a complex organic compound. It contains a sulfonate group attached to a naphthalene ring, which is a polycyclic aromatic hydrocarbon with two fused benzene rings . The molecule also has a chloro group attached to the naphthalene ring and a dimethylphenyl group attached to the sulfonate.
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 2,4-dimethylphenylamine. This is a common method for introducing sulfonate groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthalene and phenyl), a sulfonate group, a chlorine atom, and methyl groups. The exact structure can be determined using techniques like NMR spectroscopy .Chemical Reactions Analysis
The compound might undergo various chemical reactions. For instance, the sulfonate group could be replaced by other nucleophiles in a substitution reaction. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, it’s likely to be insoluble in water due to the presence of aromatic rings . Its melting and boiling points would depend on the strength of intermolecular forces .Aplicaciones Científicas De Investigación
Photoremovable Protecting Groups
2,5-Dimethylphenacyl esters, related to the query compound, have been proposed as excellent photoremovable protecting groups for phosphates and sulfonic acids. These compounds release the corresponding acids upon irradiation, showcasing their potential in organic synthesis and biochemistry applications. The use of light to trigger chemical reactions offers a controlled and non-invasive method for the release of active molecules in a spatial and temporal manner (Klán et al., 2002).
Sulfonation Chemistry
Research on the sulfonation of methyl phenyl sulfate and other derivatives reveals insights into the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols. Such studies contribute to our understanding of organic synthesis processes, particularly in the modification of aromatic compounds to introduce sulfonic acid groups, which are crucial for various industrial applications (Wit et al., 2010).
Fuel Cell Applications
Sulfonated block copolymers containing fluorenyl groups have been synthesized for fuel cell applications. These materials demonstrate promising proton conductivity and mechanical properties, making them suitable candidates for fuel cell membranes. The incorporation of sulfonic acid groups into polymers enhances their water uptake and proton conductivity, which are critical parameters for efficient fuel cell operation (Bae et al., 2009).
Anion Exchange Membranes
Poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups have been developed, showing high hydroxide conductivity and stability. These membranes are essential for various applications, including electrochemical devices and water treatment technologies. The introduction of quaternary ammonium groups into polymers enhances their ionic exchange capabilities, critical for anion exchange membranes (Shi et al., 2017).
Crystal Structure Analysis
Studies on the crystal structure of chloro-N-(3,4-dimethylphenyl)benzenesulfonamide provide insights into the molecular configurations and interactions of sulfonamide compounds. Such analyses are crucial for understanding the properties and reactivity of sulfonamides in various chemical contexts (Gowda et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,4-dimethylphenyl) 4-chloronaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3S/c1-12-7-9-17(13(2)11-12)22-23(20,21)18-10-8-16(19)14-5-3-4-6-15(14)18/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYBMYMNIBMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2809524.png)
![Methyl 2-[({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]nicotinate](/img/structure/B2809525.png)
![3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809526.png)
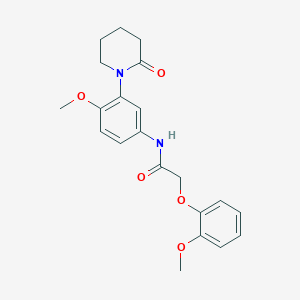

![2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2809534.png)
![4-(4-isopropylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2809535.png)

![N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2809540.png)
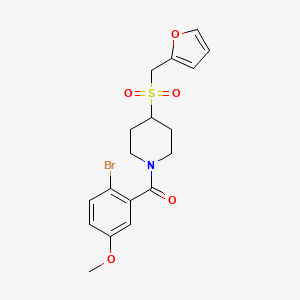
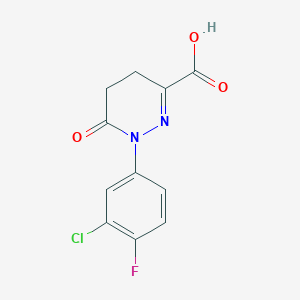
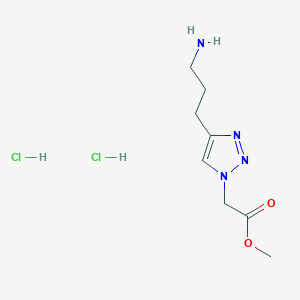
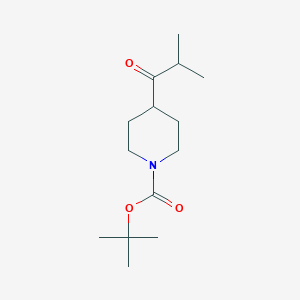
![N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2809547.png)
